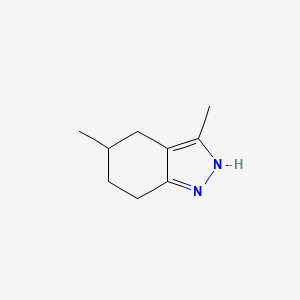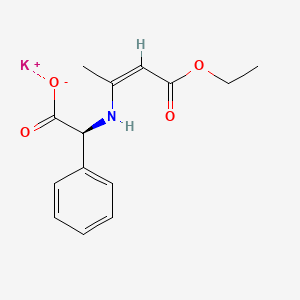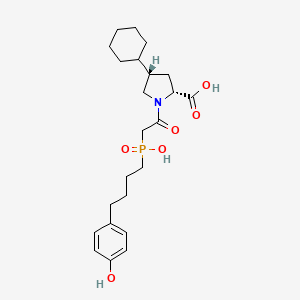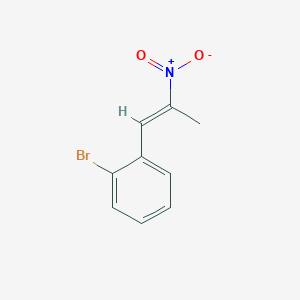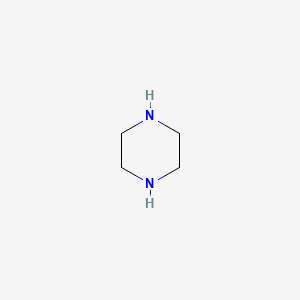
rac Lafutidine-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Lafutidine-d10 is a deuterated form of lafutidine, a second-generation histamine H2 receptor antagonist. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The molecular formula of this compound is C22D10H19N3O4S, and it has a molecular weight of 441.61 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Lafutidine-d10 involves the incorporation of deuterium atoms into the lafutidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as wet granulation tableting are employed to produce the compound in a form suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Rac Lafutidine-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Rac Lafutidine-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lafutidine in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of lafutidine.
Drug Development: Used in the development of new drugs by providing insights into the pharmacological properties of lafutidine.
Analytical Chemistry: Employed in the development and validation of analytical methods for the quantification of lafutidine and its metabolites.
Mechanism of Action
Rac Lafutidine-d10, like lafutidine, acts as a histamine H2 receptor antagonist. It prevents the secretion of gastric acid by blocking the H2 receptors on the parietal cells of the stomach. Additionally, it activates calcitonin gene-related peptide, which stimulates the production of nitric oxide and regulates gastric mucosal blood flow. It also increases somatostatin levels, leading to reduced gastric acid secretion, and inhibits neutrophil activation, preventing inflammation-induced injury .
Comparison with Similar Compounds
Similar Compounds
Lafutidine: The non-deuterated form of rac Lafutidine-d10.
Ranitidine: Another histamine H2 receptor antagonist used to treat similar gastrointestinal disorders.
Famotidine: A histamine H2 receptor antagonist with a similar mechanism of action.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for more precise and detailed studies in pharmacokinetics and metabolism. This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .
Properties
CAS No. |
1795136-26-3 |
|---|---|
Molecular Formula |
C₂₂H₁₉D₁₀N₃O₄S |
Molecular Weight |
441.61 |
Synonyms |
2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide-d10; Lafutidine-d10; FRG 8813-d10; Laflutidine-d10; Protecadin-d10; Stogar-d10; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)
![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)
